

Pazufloxacin-d4: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest

Compound Name: Pazufloxacin-d4

Cat. No.: B15142614

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Pazufloxacin-d4**, a deuterated analog of the fluoroquinolone antibiotic Pazufloxacin. This document is intended to assist researchers, scientists, and drug development professionals in understanding the critical parameters outlined in a Certificate of Analysis (CoA) and the methodologies used to determine its purity. **Pazufloxacin-d4** is primarily utilized as an internal standard in pharmacokinetic and therapeutic drug monitoring studies to ensure accurate quantification of Pazufloxacin in biological matrices.^[1]

Chemical and Physical Properties

A Certificate of Analysis for **Pazufloxacin-d4**, often supplied as **Pazufloxacin-d4** Mesylate, will typically detail the following chemical and physical properties. While a specific batch CoA is not publicly available, the table below summarizes the key identification parameters for this compound.

Property	Value	Source
Chemical Name	(S)-10-(1-aminocyclopropyl-2,2,3,3-d4)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[2][3]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--methanesulfonic acid (1/1)	[4]
Unlabeled CAS Number	163680-77-1	[4]
Labeled CAS Number	1346602-96-7	[5][6]
Molecular Formula	C16H11D4FN2O4	[6]
Molecular Weight	322.33 g/mol	[6]
Deuterium Incorporation	Typically ≥98%	Manufacturer's Specification

Purity and Analytical Methods

The purity of a **Pazufloxacin-d4** reference standard is paramount for its use in quantitative analysis. A CoA will report the purity as determined by one or more analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination

The following protocols are based on established methods for the analysis of Pazufloxacin and are representative of the techniques used to assess the purity of **Pazufloxacin-d4**.

Method 1: RP-HPLC with UV Detection

This method is suitable for the routine quality control of Pazufloxacin.[7]

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: Kromasil C18, 150 x 4.6 mm, 5 µm particle size.[7]

- Mobile Phase: A mixture of 0.05 M phosphate buffer (pH 3.0) and acetonitrile in an 80:20 (v/v) ratio.[\[7\]](#)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 246 nm.[\[7\]](#)
- Column Temperature: Ambient.
- Injection Volume: 20 μ L.
- Expected Retention Time: Approximately 3.7 minutes for Pazufloxacin.[\[7\]](#)

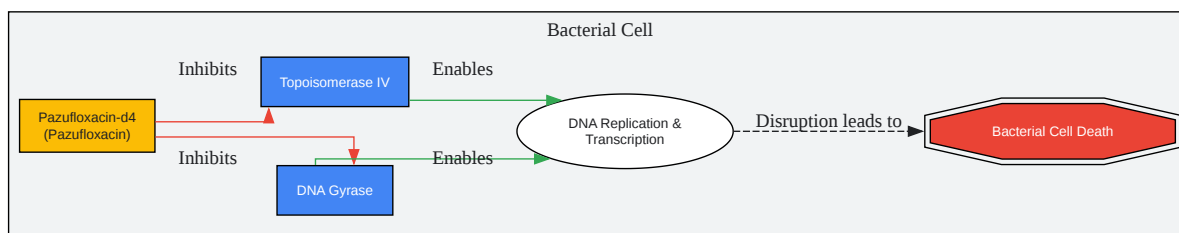
Method 2: Gradient RP-HPLC for Impurity Profiling

A gradient elution method can be employed for the separation of Pazufloxacin from its potential impurities.[\[8\]](#)

- Instrumentation: A gradient HPLC system with a UV-Vis detector.
- Column: Agilent Zorbax C18, 4.6 x 50 mm, 5 μ m particle size.[\[8\]](#)
- Mobile Phase:
 - A: Phosphate buffer (pH 4.0).
 - B: Methanol.[\[8\]](#)
- Gradient Program: A linear gradient optimized to separate the main peak from any impurity peaks.
- Flow Rate: 1.0 mL/min.[\[8\]](#)
- Detection Wavelength: 249 nm.[\[8\]](#)
- Column Temperature: 30°C.[\[8\]](#)

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Pazufloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[2] The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.[2]

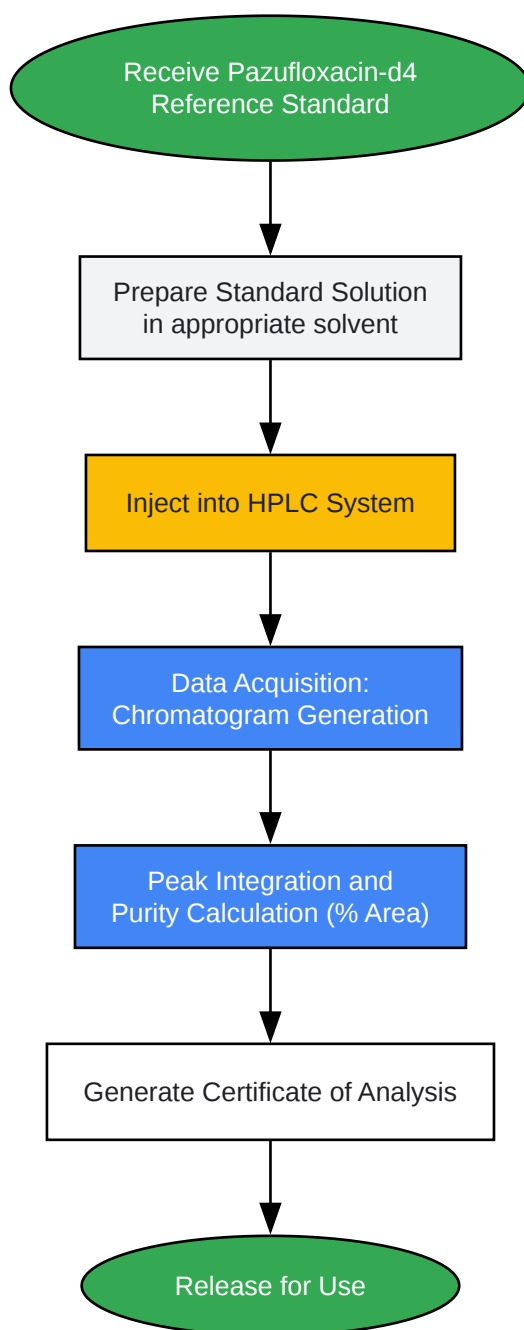


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Caption: Mechanism of action of Pazufloxacin.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the purity assessment of a **Pazufloxacin-d4** reference standard.



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Caption: Workflow for **Pazufloxacin-d4** purity analysis.

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